3-Oxo-3-(perfluorophenyl)propanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H2F5NO |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H2F5NO/c10-5-4(3(16)1-2-15)6(11)8(13)9(14)7(5)12/h1H2 |
InChI Key |
LTFOZLMSIJFGKV-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Oxo 3 Perfluorophenyl Propanenitrile
Strategic Approaches to Carbon-Carbon Bond Formation
The construction of the core structure of 3-Oxo-3-(perfluorophenyl)propanenitrile relies on forming a new carbon-carbon bond between a perfluorophenyl acyl group and a two-carbon nitrile-containing unit. Methodologies to achieve this transformation range from classical condensation reactions to modern transition-metal-catalyzed approaches.
Base-Catalyzed Condensation Reactions with Perfluorophenyl Acyl Precursors
A primary and well-established route to β-ketonitriles like this compound is the Claisen condensation. numberanalytics.commasterorganicchemistry.comlibretexts.org This reaction involves the base-mediated condensation of a perfluorophenyl acyl precursor, typically an ester such as ethyl pentafluorobenzoate, with acetonitrile (B52724). google.com
The mechanism commences with the deprotonation of acetonitrile by a strong base, such as sodium hydride or sodium ethoxide, to generate a nucleophilic cyanomethyl anion. youtube.comyoutube.com This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of the perfluorophenyl ester. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, yielding the desired β-ketonitrile. libretexts.orgyoutube.com A full equivalent of base is necessary because the product, being a β-keto compound, has acidic α-hydrogens that are deprotonated by the base, driving the reaction to completion according to Le Chatelier's principle. libretexts.org An acidic workup is then required to neutralize the enolate and afford the final product. youtube.com
A key consideration in this synthesis is the choice of base. To prevent unwanted side reactions like ester hydrolysis or transesterification, the alkoxide base used should ideally match the alcohol portion of the ester starting material. libretexts.orgyoutube.com
Table 1: Key Features of Base-Catalyzed Condensation for this compound Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reactants | Perfluorophenyl ester (e.g., ethyl pentafluorobenzoate) and acetonitrile. | google.com |
| Base | Strong, non-nucleophilic base (e.g., NaH) or a corresponding alkoxide (e.g., NaOEt). | youtube.comyoutube.com |
| Driving Force | Deprotonation of the acidic β-ketonitrile product by the base. | libretexts.org |
| Final Step | Acidic workup to protonate the enolate product. | youtube.com |
Nitrile Alkylation and Acylation Strategies
An alternative to the Claisen condensation is the direct acylation of a pre-formed acetonitrile anion with a perfluorophenyl acyl derivative. This strategy offers a different tactical approach to the same carbon-carbon bond formation. In this method, acetonitrile is first deprotonated using a very strong base, such as lithium diisopropylamide (LDA), to quantitatively form the lithiated acetonitrile anion. youtube.com
This potent nucleophile can then react with a highly reactive perfluorophenyl acyl source, like pentafluorobenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the cyanomethyl anion attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion and forming this compound directly. This approach can be advantageous as it avoids the equilibrium limitations of the Claisen condensation and can often proceed at lower temperatures. youtube.com
Recent advancements have also explored metal-free, oxidant-promoted reactions where acetonitrile can serve as both a reactant and solvent for the cyanomethylation of various substrates. mdpi.com
Transition Metal-Mediated Coupling Approaches
Modern synthetic chemistry has increasingly turned to transition metals to catalyze challenging bond formations. While specific examples for this compound are not extensively documented, the synthesis of ketones using transition metal catalysts is a well-developed field. rsc.orgnih.govutoledo.edu These methods often involve the coupling of an organometallic reagent with an acyl derivative, or the C-H activation and subsequent functionalization directed by a coordinating group. rsc.org
For instance, a plausible, though not explicitly reported, route could involve the palladium- or nickel-catalyzed coupling of a perfluorophenyl organometallic reagent (e.g., a Grignard or organozinc reagent) with cyanoacetyl chloride or a related electrophile. Another potential strategy is the carbonylation of a perfluorophenyl halide in the presence of a cyanide source, a reaction that can be facilitated by nickel catalysts generated electrochemically. rsc.org The ketone moiety itself can act as a directing group in C-H functionalization reactions, opening pathways for further modification of the molecule. rsc.orgutoledo.edu
Electroorganic Synthetic Routes for Ketone and Nitrile Linkages
Electroorganic synthesis represents an environmentally conscious and powerful alternative to traditional reagent-based chemistry, using electricity as a "traceless" reagent. rsc.orgnih.gov Electrosynthesis can be applied to the formation of β-ketonitriles through several distinct mechanisms. researchgate.net
One approach involves the generation of a base electrochemically (an Electrogenerated Base or EGB). electrosynthesis.com A sacrificial cathode can reduce a proton source in the reaction medium, generating a basic species that then deprotonates acetonitrile. This in-situ generated cyanomethyl anion can then react with a perfluorophenyl acyl precursor in a manner analogous to the base-catalyzed condensations described previously. The advantage of the EGB method is the ability to maintain a very low concentration of the base throughout the reaction, which can minimize base-catalyzed side reactions. electrosynthesis.com
Another electrochemical strategy is the direct cyanation of aryl methyl ketones. researchgate.net While this would involve starting with pentafluoroacetophenone, it showcases the power of electrochemistry to forge the C-CN bond under metal- and oxidant-free conditions, often facilitated by an electrochemically generated iodine species. researchgate.net Electrochemical methods are also being explored for unique reductions and deuteration of molecules containing ketone and pentafluorophenyl ester groups. acs.org
Fluorination and Perfluorination Techniques Relevant to the Perfluorophenyl Moiety
The synthesis of the perfluorophenyl group itself is a critical aspect of preparing the necessary starting materials for this compound. The extreme stability of the C-F bond and the unique electronic properties of the C₆F₅ group make its synthesis a key challenge in organofluorine chemistry.
Direct Fluorination Methodologies
The direct conversion of benzene (B151609) to hexafluorobenzene (B1203771) using elemental fluorine (F₂) is not a practical laboratory or industrial method due to the extreme reactivity of F₂, which often leads to uncontrolled reactions and degradation. wikipedia.orgchemicalbook.com
Instead, the synthesis of hexafluorobenzene, a precursor to many perfluorophenyl compounds, is more commonly achieved through halogen exchange (halex) reactions. The Finkelstein reaction, for example, involves treating hexachlorobenzene (B1673134) (C₆Cl₆) with an alkali metal fluoride (B91410) like potassium fluoride (KF) at high temperatures to systematically replace the chlorine atoms with fluorine. wikipedia.orgyoutube.com
Electrochemical fluorination (ECF) offers a more controlled method for introducing fluorine. lew.rowikipedia.org The Simons process, for example, involves the electrolysis of an organic compound in hydrogen fluoride. wikipedia.org Other ECF methods can be conducted in organic media using fluoride salts like triethylamine-trihydrofluoride ((C₂H₅)₃N·3HF) to achieve partial or complete fluorination of aromatic rings. wikipedia.org Recent research has also focused on using less hazardous and more readily available fluorine sources, such as hexafluorosilicate (B96646) salts, in electrochemical fluorination procedures. acs.orgnih.gov These electrochemical techniques provide a pathway to introduce fluorine atoms into organic molecules in a stepwise and controlled manner under safer conditions than those using elemental fluorine. lew.roacs.org
Table 2: Comparison of Major Hexafluorobenzene Synthesis Routes
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Halogen Exchange (Finkelstein) | Reaction of hexachlorobenzene with KF at high temperature. | Established industrial method. | Requires high temperatures and pressures. | wikipedia.orgchemicalbook.com |
| Simons ECF Process | Electrolysis of a substrate in anhydrous hydrogen fluoride (HF). | Can produce fully fluorinated compounds. | Uses highly corrosive and hazardous HF. | wikipedia.org |
| ECF in Organic Media | Electrolysis using fluoride salts (e.g., (C₂H₅)₃N·3HF) in an organic solvent. | Milder conditions, greater control over partial fluorination. | May have lower efficiency for perfluorination. | wikipedia.org |
| ECF with Hexafluorosilicate Salts | Uses inexpensive and widely available SiF₆²⁻ salts as the fluorine source. | Cost-effective, less hazardous fluorine source. | Newer technology, scope still under development. | acs.orgnih.gov |
Nucleophilic and Electrophilic Fluorination Strategies
The construction of the perfluorophenyl group is a key challenge in the synthesis of the target molecule. Both nucleophilic and electrophilic fluorination strategies are cornerstone techniques in organofluorine chemistry. cas.cn
Nucleophilic Fluorination often involves the displacement of other halogens (e.g., chlorine) on an aromatic ring with fluoride ions. This process, known as the Halex reaction, is a common industrial method for producing fluoroaromatics. For the synthesis of a perfluorophenyl group, this would entail a multi-step process starting from a hexachlorobenzene or a related polychlorinated benzene. The reaction typically requires high temperatures and polar aprotic solvents.
Modern advancements in nucleophilic fluorination include the development of milder and more selective reagents. cas.cn For instance, the use of potassium fluoride in the presence of phase-transfer catalysts can facilitate the fluorination under less harsh conditions.
Electrophilic Fluorination offers an alternative pathway, introducing fluorine atoms to an aromatic ring through the use of an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents. cas.cn This approach would typically involve the direct fluorination of a pre-existing phenyl ring. However, achieving perfluorination via this method is challenging due to the deactivating effect of each introduced fluorine atom.
Recent developments have focused on catalytic methods for electrophilic fluorination, which can offer greater control and efficiency. cas.cn
C-H Fluorination Approaches for Aromatic Rings
Direct C-H fluorination has emerged as a highly desirable transformation in modern organic synthesis as it avoids the need for pre-functionalized starting materials. cas.cn This approach involves the direct replacement of a hydrogen atom on the aromatic ring with a fluorine atom.
For the synthesis of a perfluorophenyl group, a sequential C-H fluorination of a benzene ring would be required. While challenging, recent advances in catalysis have shown promise in this area. Palladium-catalyzed C-H fluorination, for example, has been demonstrated for various aromatic compounds. cas.cn Another notable method involves the use of silver difluoride (AgF2) for the fluorination of heterocycles, a strategy that could potentially be adapted for carbocyclic aromatic systems. thermofisher.com
The key challenge in applying C-H fluorination to achieve a perfluorinated ring lies in overcoming the increasing deactivation of the ring with each successive fluorination.
Novel Synthetic Route Development and Process Optimization
The development of novel synthetic routes for this compound would likely focus on the efficient construction of the β-ketonitrile core, attached to the pre-formed perfluorophenyl group. A plausible and common method for synthesizing β-ketonitriles is the Claisen condensation of an ester with acetonitrile. rsc.org In this context, the reaction would involve ethyl pentafluorobenzoate and acetonitrile in the presence of a strong base like sodium ethoxide.
The general reaction is as follows: C₆F₅COOEt + CH₃CN → C₆F₅COCH₂CN + EtOH
Process optimization for this reaction would involve screening of solvents, bases, and reaction temperatures to maximize yield and minimize side reactions.
Continuous Flow Synthesis Techniques for Scalability and Efficiency
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. The synthesis of this compound could be adapted to a continuous flow setup to enhance safety, scalability, and efficiency. unibo.it
A flow process for the Claisen condensation described above would involve pumping streams of the reactants (ethyl pentafluorobenzoate and acetonitrile) and the base into a heated reactor coil. The product stream would then be collected and purified. This approach allows for precise control over reaction parameters and can lead to higher yields and purity. unibo.it
| Parameter | Batch Process | Continuous Flow Process |
| Heat Transfer | Limited by surface area of the flask | Excellent, due to high surface-to-volume ratio |
| Safety | Potential for thermal runaway in large batches | Inherently safer due to small reaction volume |
| Scalability | Challenging, often requires re-optimization | Easily scaled by running the process for longer |
| Reaction Time | Typically hours | Can be reduced to minutes |
Stereoselective Synthesis Methodologies (if applicable to chiral derivatives)
While this compound itself is not chiral, chiral derivatives could be synthesized through stereoselective methodologies. A potential point for introducing chirality would be at the α-carbon (the carbon between the carbonyl and nitrile groups).
For example, an asymmetric alkylation of this compound with an electrophile could be achieved using a chiral phase-transfer catalyst. This would lead to the formation of a chiral β-ketonitrile.
Alternatively, a stereoselective reduction of the ketone functionality would yield a chiral β-hydroxynitrile. This could be accomplished using a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. carlroth.com In the synthesis of this compound, several green chemistry principles can be applied. unife.it
Atom Economy: The Claisen condensation route is relatively atom-economical, with ethanol (B145695) being the main byproduct.
Use of Safer Solvents: Traditional solvents for such reactions often include volatile organic compounds. Green chemistry encourages the use of safer alternatives. For instance, replacing solvents like DMF with more benign options such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) could be explored. unibo.it Glycerol-derived solvents like 1,2,3-trimethoxypropane (B1593376) have also been investigated as green reaction media. rsc.org
Catalysis: The use of catalytic amounts of a base, if feasible, would be preferable to stoichiometric amounts.
Energy Efficiency: Performing the reaction at lower temperatures or using microwave irradiation could reduce energy consumption. unife.it
A comparison of solvents based on green chemistry principles is presented below:
| Solvent | Classification | Key Considerations |
| N,N-Dimethylformamide (DMF) | Hazardous | High boiling point, reprotoxic |
| Ethyl Acetate (EtOAc) | Greener Alternative | Lower toxicity, biodegradable |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources, lower toxicity |
| 1,2,3-Trimethoxypropane | Novel Green Solvent | Glycerol-based, low toxicity rsc.org |
Mechanistic Investigations of Chemical Transformations Involving 3 Oxo 3 Perfluorophenyl Propanenitrile
Reactivity at the Ketone Carbonyl Center
The ketone carbonyl group in 3-Oxo-3-(perfluorophenyl)propanenitrile is a primary site for nucleophilic attack. The electron-deficient nature of the perfluorophenyl ring enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to reactions with various nucleophiles.
Nucleophilic Addition Reactions and Subsequent Transformations
The carbonyl center readily undergoes nucleophilic addition, often followed by intramolecular cyclization involving the nitrile group, leading to the formation of various heterocyclic systems. A prominent example is the reaction with hydrazine (B178648) and its derivatives. The initial step is the nucleophilic attack of the hydrazine on the ketone carbonyl, which, after dehydration, forms a hydrazone intermediate. This intermediate then undergoes cyclization through the attack of the second nitrogen of the hydrazine onto the nitrile carbon, ultimately yielding substituted pyrazoles.
Similarly, reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. The initial nucleophilic addition of hydroxylamine to the ketone is followed by cyclization and dehydration. For instance, the reaction of related 3-oxoalkanonitriles with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) can yield cyano-substituted isoxazoles. drugfuture.comclockss.org
These transformations highlight a common mechanistic pattern where the ketone acts as an electrophilic trigger for a tandem reaction sequence, culminating in stable heterocyclic products.
Enolate Formation and Reactivity in C-C Bond Forming Reactions
The methylene (B1212753) protons (α-protons) situated between the ketone and nitrile groups are significantly acidic due to the electron-withdrawing effects of both adjacent functional groups. This acidity is further amplified by the perfluorophenyl ring. Consequently, deprotonation by a base readily forms a resonance-stabilized enolate anion. This enolate is a potent carbon nucleophile and a key intermediate in various carbon-carbon bond-forming reactions.
A notable example is the Michael addition reaction. In the presence of a base such as sodium methoxide (B1231860), this compound can generate an enolate that adds to α,β-unsaturated compounds. For its non-fluorinated analog, 3-oxo-3-phenylpropanenitrile, reaction with linear conjugated enynones in the presence of sodium methoxide affords polyfunctional δ-diketones in good yields. mdpi.com The reaction proceeds via a regioselective Michael addition of the enolate to the double bond of the enynone. mdpi.com Given the enhanced acidity and stability of the enolate of the perfluorophenyl derivative, similar or even more facile reactions are expected.
The enolate can also participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. For example, related β-ketonitriles react with aromatic aldehydes in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate to yield α,β-unsaturated products. clockss.org
Table 1: Examples of C-C Bond Forming Reactions with Related β-Ketonitriles
| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanenitrile | 1,5-Diphenylpent-2-en-4-yn-1-one | MeONa | δ-Diketone | 90 | mdpi.com |
| 3-Cyanoacetyl-1-methylindole | Benzaldehyde | Ammonium Acetate | α,β-Unsaturated Nitrile | - | clockss.org |
| 3-Cyanoacetyl-1-methylindole | Arylidenemalononitrile | Piperidine | 4H-Pyran Derivative | - | clockss.org |
α-Hydrolysis Reactions and Related Mechanisms
Under forcing acidic conditions with heat, this β-ketoamide can be further hydrolyzed to a β-ketocarboxylic acid. youtube.com β-Ketoacids are notably unstable and readily undergo decarboxylation (loss of CO₂) upon heating, yielding a ketone. aklectures.comlibretexts.org This decarboxylation proceeds through a cyclic, six-membered transition state, resulting in the formation of an enol which then tautomerizes to the more stable ketone. libretexts.orgyoutube.com Therefore, the hydrolysis of this compound would be expected to ultimately produce 2-acetoperfluorobenzene after hydrolysis and decarboxylation.
Reactivity of the Nitrile Group
The nitrile group in this compound is an electrophilic center and can also participate in a variety of chemical transformations. Its reactivity is modulated by the adjacent ketone and the perfluorophenyl ring.
Nucleophilic Activation and Transformation Pathways
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, particularly after activation by an acid or through coordination to a metal center. wikipedia.orgnih.gov The acid-catalyzed Pinner reaction, for instance, involves the reaction of a nitrile with an alcohol to form an imino ester salt, which can be subsequently hydrolyzed to an ester. wikipedia.orgchem-station.com
A more direct transformation is the reduction of the nitrile. Strong reducing agents like lithium aluminium hydride can reduce the nitrile group to a primary amine. Alternatively, milder reduction methods like the Stephen reduction, which uses stannous chloride and hydrochloric acid, can convert nitriles into aldehydes via an imine intermediate. vedantu.combyjus.comshaalaa.com
As mentioned previously (Sec. 3.1.1), the nitrile group is a key participant in the formation of heterocycles like pyrazoles. In the reaction with hydrazine, after the initial formation of the hydrazone at the ketone center, the intramolecular nucleophilic attack of the terminal amino group of the hydrazone onto the nitrile carbon is a crucial cyclization step. drugfuture.com This demonstrates a pathway where the nitrile's electrophilicity is harnessed for ring formation.
Cycloaddition Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile can act as a 2π component (a dipolarophile) in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. rsc.org This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. acs.orgwikipedia.org
The reactivity of the nitrile as a dipolarophile is enhanced by electron-withdrawing substituents. Therefore, the presence of both the ketone and the perfluorophenyl group is expected to make the nitrile in this compound a more reactive partner in these cycloadditions. A classic example of this type of reaction is the [3+2] cycloaddition between an organic azide (B81097) and a nitrile to form a tetrazole ring. This reaction is often catalyzed by Lewis acids.
Similarly, nitrile oxides can undergo [3+2] cycloaddition with dipolarophiles. While they typically react with alkenes and alkynes, reactions involving the nitrile group can also be envisaged, leading to the formation of other five-membered heterocyclic systems. olemiss.edunih.govmdpi.comedu.krd The specific application of these cycloadditions to this compound provides a potential route to complex, highly-functionalized heterocyclic compounds.
Functional Group Interconversions of the Nitrile Group
The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other groups, including primary amines, amides, and carboxylic acids. researchgate.netfiveable.me Its electrophilic carbon atom is susceptible to nucleophilic attack, a reactivity pattern that is central to its interconversion. fiveable.melibretexts.org
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate. youtube.comchemistrysteps.com In acidic hydrolysis, the nitrogen atom is first protonated, which enhances the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water. chemistrysteps.com Subsequent tautomerization of the resulting imidic acid yields the amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com Under basic conditions, a strong nucleophile such as hydroxide (B78521) directly attacks the nitrile carbon, and the resulting intermediate is protonated by the solvent to form the imidic acid, which then converts to the amide. chemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel or platinum dioxide. libretexts.orgwikipedia.orglibretexts.org The reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction of the nitrile to an aldehyde after a subsequent hydrolysis step. wikipedia.orglibretexts.org The mechanism with DIBAL-H involves the formation of a Lewis acid-base adduct, followed by a single hydride transfer. The resulting imine-aluminum complex is then hydrolyzed during aqueous workup to yield the aldehyde. libretexts.org The selective reduction of a nitrile in the presence of other reducible groups, such as the ketone in this molecule, can be challenging and often requires careful selection of reagents and conditions. calvin.edu
| Reagent | Product | Mechanistic Feature |
| H₃O⁺, Δ | β-Keto carboxylic acid | Acid-catalyzed hydrolysis via an amide intermediate. chemistrysteps.com |
| 1. OH⁻, Δ; 2. H₃O⁺ | β-Keto carboxylic acid | Base-catalyzed hydrolysis via an amide intermediate. chemistrysteps.com |
| LiAlH₄, then H₂O | γ-Amino alcohol | Complete reduction of both nitrile and ketone groups. libretexts.org |
| DIBAL-H, then H₂O | γ-Keto aldehyde | Partial reduction of the nitrile to an aldehyde. wikipedia.orglibretexts.org |
| H₂, Raney Ni | γ-Amino alcohol | Catalytic hydrogenation of both nitrile and ketone. wikipedia.org |
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can yield tetrazoles, and reactions with nitrile oxides produce isoxazoles. youtube.com Photocatalyzed [2+2+2] cycloadditions with acetylene (B1199291) have been used to synthesize substituted pyridines. nih.gov These reactions provide pathways to complex heterocyclic structures from the nitrile precursor. rsc.org
Influence of the Perfluorophenyl Group on Molecular Reactivity
The pentafluorophenyl (C₆F₅) group exerts a profound influence on the reactivity of the entire molecule through its strong electron-withdrawing nature. This is a consequence of the high electronegativity of the fluorine atoms, which impacts reaction kinetics, thermodynamics, and the stability of intermediates.
Electronic Effects on Reaction Kinetics and Thermodynamics
The C₆F₅ group is a powerful electron-withdrawing group, primarily through the inductive effect (-I) of the fluorine atoms. This effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated phenyl analogue.
Furthermore, the electron-withdrawing nature of the C₆F₅ group enhances the acidity of the α-hydrogens located on the methylene bridge between the ketone and nitrile groups. youtube.compressbooks.pub The resulting carbanion (enolate) is stabilized by resonance delocalization across the keto and nitrile groups, and this stabilization is further enhanced by the inductive effect of the perfluorophenyl ring. This increased acidity means that the enolate can be formed readily with weaker bases, which can affect the kinetics of reactions where enolate formation is the rate-determining step, such as in alkylation or condensation reactions. pressbooks.pub
The thermodynamic stability of products is also influenced. For example, in reactions involving nucleophilic addition to the carbonyl group, the C₆F₅ ring stabilizes the resulting tetrahedral intermediate, potentially making the addition more thermodynamically favorable.
C-F Bond Activation and Defluorination Mechanisms
While C-F bonds are notoriously strong and generally unreactive, the C-F bonds on the perfluorophenyl ring are not inert, particularly under specific reaction conditions. digitellinc.com The activation of these bonds is an area of significant research interest for the derivatization of fluorinated compounds. nih.govnih.gov
Nucleophilic Aromatic Substitution (SₙAr): The most common reaction pathway for the functionalization of the C₆F₅ ring is nucleophilic aromatic substitution. The strong electron-withdrawing effect of the fluorine atoms and the carbonyl group makes the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles. nih.govresearchgate.net Substitution typically occurs at the para-position (C-4) relative to the carbonyl group, as the negative charge of the intermediate (Meisenheimer complex) is most effectively stabilized by resonance involving the carbonyl group.
Reductive Defluorination: Selective C-F bond cleavage can be achieved using various reagents. For instance, organophosphorus reagents have been shown to mediate the selective monodefluorinative halogenation of perfluoroalkyl ketones. nih.gov This process involves an interrupted Perkow-type reaction where a favorable P-F interaction drives the transformation from a thermodynamic and kinetic standpoint. nih.gov Frustrated Lewis Pairs (FLPs) have also been employed to mediate selective C-F activation and functionalization. researchgate.net
Aromatic Substitution and Derivatization Patterns
As mentioned, the primary pattern for derivatization of the perfluorophenyl ring in this compound is nucleophilic aromatic substitution (SₙAr). The regioselectivity is strongly directed to the para-position.
| Nucleophile | Typical Product (Postulated) | Reaction Type |
| RO⁻ (e.g., MeO⁻) | 3-Oxo-3-(4-methoxy-2,3,5,6-tetrafluorophenyl)propanenitrile | SₙAr |
| R₂NH (e.g., Et₂NH) | 3-Oxo-3-(4-(diethylamino)-2,3,5,6-tetrafluorophenyl)propanenitrile | SₙAr |
| RS⁻ (e.g., PhS⁻) | 3-Oxo-3-(4-(phenylthio)-2,3,5,6-tetrafluorophenyl)propanenitrile | SₙAr |
| N₃⁻ | 3-Oxo-3-(4-azido-2,3,5,6-tetrafluorophenyl)propanenitrile | SₙAr |
This SₙAr reactivity allows for the introduction of a wide array of functional groups onto the aromatic ring, significantly expanding the chemical space accessible from the parent molecule. Studies on related polyfluoroarenes show that a variety of nucleophiles, including alkoxides, amines, and thiols, readily displace a fluoride (B91410) ion. researchgate.net The efficiency of these substitutions makes SₙAr a powerful tool for late-stage functionalization. acs.org
Radical Reaction Pathways and Their Mechanistic Elucidation
The cyano group can act as a radical acceptor in cascade reactions, providing a route to construct various carbocyclic and heterocyclic systems. rsc.org The process typically involves the addition of an in-situ generated carbon-centered radical to the nitrile's triple bond, forming a cyclic iminyl radical intermediate. researchgate.net
The presence of multiple fluorine atoms can influence radical reactions. The β-fluorine effect, for instance, describes the stereoelectronic influence of a fluorine atom on an adjacent radical center, which can affect the stereoselectivity of subsequent reactions. nih.gov In the context of this compound, radical addition to the nitrile could be influenced by the electronic properties of the perfluorophenyl ring.
Furthermore, perfluoroalkyl groups can be introduced into other molecules via radical pathways, often initiated by photoredox catalysis or electron donor-acceptor (EDA) complexes. conicet.gov.ar While the C₆F₅ group is an aryl, not an alkyl group, similar principles could apply. For example, a radical generated elsewhere in a molecule could potentially add to the electron-deficient perfluorophenyl ring, although this is generally less common than nucleophilic attack. Elucidating these pathways often involves a combination of experimental studies (e.g., using radical traps) and computational modeling to understand the stability of intermediates and transition states. mdpi.com
Spectroscopic Characterization Techniques and Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Oxo-3-(perfluorophenyl)propanenitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals for the methylene (B1212753) (-CH₂-) protons. Due to the electron-withdrawing nature of the adjacent carbonyl and cyano groups, these protons would be expected to appear as a singlet in the downfield region of the spectrum. The exact chemical shift would be influenced by the solvent used for the analysis. In many common deuterated solvents, such as chloroform-d (B32938) (CDCl₃), this singlet would likely be observed between δ 3.5 and 4.5 ppm. The integration of this peak would correspond to two protons.
For comparison, in related structures like 2-benzoyl-3-(2-oxo-2-phenylethyl)-5-phenylpent-4-ynenitrile, the methylene protons appear as a doublet of doublets at approximately 3.81 ppm, indicating a more complex spin system due to coupling with neighboring protons. rsc.org
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- | 3.5 - 4.5 | Singlet (s) | 2H |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the carbons of the perfluorophenyl ring.
The carbonyl carbon (C=O) is typically found significantly downfield, in the range of 180-200 ppm, due to the deshielding effect of the double-bonded oxygen. For instance, the ketone carbonyl in 4'-chloroacetophenone (B41964) appears close to 200 ppm. youtube.com
The nitrile carbon (-C≡N) usually appears in the range of 110-125 ppm. youtube.com
The methylene carbon (-CH₂-) would be expected in the range of 40-50 ppm.
The carbons of the perfluorophenyl ring will show complex splitting patterns due to coupling with the attached fluorine atoms (C-F coupling). The chemical shifts of these carbons are expected to be in the aromatic region (around 120-150 ppm), with the carbon attached to the carbonyl group (ipso-carbon) appearing at a different shift compared to the ortho, meta, and para carbons.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 180 - 200 |
| C≡N | 110 - 125 |
| CH₂ | 40 - 50 |
| C₆F₅ (aromatic) | 120 - 150 (with C-F coupling) |
¹⁹F NMR is an indispensable technique for the characterization of organofluorine compounds. nih.gov The chemical shifts, coupling constants, and integration of the fluorine signals provide a wealth of structural information. For this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the perfluorophenyl ring, with an integration ratio of 2:2:1.
The chemical shifts are typically referenced to an internal standard like trichlorofluoromethane (B166822) (CFCl₃) at δ = 0.0 ppm. rsc.org The signals for the perfluorophenyl group are expected in the range of -140 to -170 ppm. Specifically, for hexafluorobenzene (B1203771), the chemical shift is -164.9 ppm. colorado.edu The ortho-fluorines are generally the most downfield, followed by the para and then the meta-fluorines. The coupling between the fluorine atoms (F-F coupling) will result in complex splitting patterns (multiplets) for each signal.
Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict ¹⁹F NMR chemical shifts. nih.gov These predictions, when compared with experimental data, can aid in the definitive assignment of each fluorine resonance.
Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Aromatic Fluorine Compounds
| Fluorine Position | Typical Chemical Shift Range (ppm vs. CFCl₃) |
| Ortho-F | -140 to -150 |
| Meta-F | -160 to -170 |
| Para-F | -150 to -160 |
Note: These are typical ranges for perfluorinated aromatic systems. ucsb.edu Specific values for the title compound require experimental determination.
Infrared (IR) Spectroscopic Methodologies for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. In the IR spectrum of this compound, characteristic absorption bands for the nitrile, carbonyl, and C-F bonds are expected.
The nitrile group (-C≡N) exhibits a sharp, medium-intensity absorption in the region of 2260-2220 cm⁻¹.
The carbonyl group (C=O) of the ketone will show a strong, sharp absorption band in the range of 1700-1680 cm⁻¹. The conjugation with the aromatic ring may shift this absorption to a slightly lower wavenumber.
The C-F stretching vibrations of the perfluorophenyl ring will give rise to strong, characteristic absorptions in the fingerprint region, typically between 1300 and 1100 cm⁻¹.
The C-H stretching vibrations of the methylene group will appear in the region of 3000-2850 cm⁻¹. libretexts.org
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H (stretch) | 3000 - 2850 | Medium |
| C≡N (stretch) | 2260 - 2220 | Medium, Sharp |
| C=O (stretch) | 1700 - 1680 | Strong, Sharp |
| C-F (stretch) | 1300 - 1100 | Strong |
| C-C (aromatic) | 1600 - 1450 | Medium to Weak |
Note: These are expected absorption ranges based on characteristic functional group frequencies. libretexts.orgwiley.com
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₉H₂F₅NO).
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Key fragmentation pathways could include:
Loss of a cyano radical (·CN)
Cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the pentafluorobenzoyl cation [C₆F₅CO]⁺.
Loss of carbon monoxide (CO) from the molecular ion or fragment ions.
Predicted mass spectrometry data for the related compound 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile (B1313192) shows a molecular ion [M]⁺ at m/z 213.03960 and various adducts such as [M+H]⁺ and [M+Na]⁺. uni.lu A similar pattern of adduct formation would be expected for this compound.
Table 5: Predicted Mass Spectrometry Data for a Related Compound: 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile
| Adduct | m/z |
| [M+H]⁺ | 214.04743 |
| [M+Na]⁺ | 236.02937 |
| [M-H]⁻ | 212.03287 |
Source: PubChemLite. uni.lu Data for this compound would differ based on its molecular formula.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and intermolecular interactions.
To date, no published crystal structure for this compound has been found in the searched literature. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide unequivocal proof of its molecular structure. For related compounds, such as 3-Oxo-3-(piperidin-1-yl)propanenitrile, X-ray crystallography has been used to determine its solid-state conformation, showing a chair conformation for the piperidine (B6355638) ring. spectrabase.com Such analysis for this compound would reveal the planarity of the keto-nitrile fragment and the orientation of the perfluorophenyl ring.
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to modern chemistry, allowing for the detailed analysis of a molecule's electronic structure, which governs its properties and reactivity. nih.gov These calculations solve the Schrödinger equation for a given molecular system, providing information on energy levels and electron distribution. nih.gov
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for chemists. Key applications of DFT include:
Geometry Optimization: Finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure.
Energy Calculations: Determining the total electronic energy of a molecule, which can be used to predict reaction energies and the relative stability of different isomers.
While no specific DFT studies on 3-Oxo-3-(perfluorophenyl)propanenitrile were found, DFT has been used to study related phenyl ketone derivatives to predict their biological activities and drug-likeness before synthesis.
Ab Initio Methods for Reaction Mechanism Elucidation
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for simplification. These methods are crucial for elucidating complex reaction mechanisms. They can be used to:
Map potential energy surfaces.
Identify intermediate structures and transition states.
Calculate reaction barriers and rates.
Automated workflows, known as AutoRXN, have been developed to perform high-throughput ab initio calculations, combining DFT for initial structure exploration with more accurate methods like coupled-cluster theory to refine energy estimates and validate results.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule's conformation (shape) changes in response to its environment, such as in a solvent or interacting with other molecules. This is particularly useful for understanding the flexibility of molecules and identifying their most populated conformations, which can be critical for biological activity or material properties. No specific MD simulation studies for this compound are available in the searched literature.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, primarily based on quantum mechanics, can predict various spectroscopic parameters. By calculating the response of a molecule's optimized geometry to electromagnetic fields, it is possible to simulate spectra such as:
Infrared (IR): Predicted from calculated vibrational frequencies.
Nuclear Magnetic Resonance (NMR): Predicted from calculated chemical shifts.
UV-Visible: Predicted from the energy differences between electronic states.
These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. For example, DFT calculations have been successfully used to compute the vibrational frequencies for derivatives of 3-phenylthiophene.
Reaction Pathway Analysis and Transition State Identification
A central goal of computational chemistry is to understand how chemical reactions occur. This involves mapping the entire reaction pathway, or potential energy surface, that connects reactants to products. Key elements of this analysis include:
Locating Reactants, Products, and Intermediates: These correspond to energy minima on the potential energy surface.
Identifying Transition States (TS): These are the highest energy points along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.
Ab initio and DFT methods are the primary tools for this type of analysis. For instance, the mechanism of the Michael addition involving the related 3-oxo-3-phenylpropanenitrile has been proposed, identifying the formation of diastereomeric anions as key steps. However, a specific reaction pathway analysis for this compound has not been reported.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models use descriptors calculated from the molecular structure (e.g., electronic properties, steric factors) to predict reaction rates or equilibrium constants. QSRR can be a cost-effective way to screen large numbers of compounds for desired reactivity without needing to synthesize and test each one. There are no QSRR studies specifically involving this compound in the available literature.
Applications in Complex Molecule and Heterocycle Synthesis
Role as a Building Block for Fluorinated Heterocyclic Systems
The compound is an exemplary starting material for synthesizing fluorinated heterocycles. The 1,3-dicarbonyl-like functionality (enolizable ketone and nitrile) provides two electrophilic/nucleophilic centers that can react with various dinucleophiles to form five- or six-membered rings.
The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.orgmdpi.com While specific studies detailing the reaction of 3-Oxo-3-(perfluorophenyl)propanenitrile are not extensively documented in the provided results, its non-fluorinated analog, 3-oxo-3-phenylpropanenitrile, is widely used for this purpose. nih.gov The reaction mechanism involves the initial formation of a hydrazone followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. Given this precedent, this compound is an anticipated substrate for creating pyrazoles bearing a perfluorophenyl group at the 3- or 5-position, depending on the reaction conditions and the hydrazine substrate used.
Similarly, this compound is a potential precursor for pyridine (B92270) synthesis. Multicomponent reactions involving β-ketonitriles, such as 3-oxo-3-phenylpropanenitrile, are known to produce substituted pyridines. mdpi.com The strong electron-withdrawing nature of the perfluorophenyl group in this compound is expected to enhance the reactivity of the active methylene (B1212753) group, facilitating its participation in condensation reactions required for pyridine ring formation.
A schematic representation of a potential pyrazole synthesis is shown below:
Reaction Scheme: Potential Pyrazole Synthesis
Oxazoles are another class of heterocycles that can be synthesized using β-ketonitriles as precursors, although the pathways are more varied. mdpi.com While direct synthesis of oxazoles from this compound is not detailed, its structural motifs are present in more complex syntheses. The formation of oxathiazole rings is less common but conceivable through reactions with appropriate sulfur and nitrogen-containing reagents. The reactivity of the ketone and nitrile groups offers potential for cyclization, but specific methodologies for the perfluorophenyl variant require further investigation.
The synthetic utility of this building block extends to other nitrogenous heterocycles. For instance, the non-fluorinated analog, 3-oxo-3-phenylpropanenitrile, has been shown to react with hydrazine to form substituted 5,6-dihydro-4H-1,2-diazepines after first undergoing a Michael addition. mdpi.comnih.gov This suggests a potential pathway for this compound to be incorporated into seven-membered heterocyclic systems, which are of interest in medicinal chemistry.
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. Active methylene compounds like this compound are excellent candidates for MCRs. Its non-fluorinated counterpart is known to participate in MCRs to produce various products, including substituted pyridines and δ-diketones. mdpi.comnih.gov The perfluorophenyl derivative is expected to exhibit similar or enhanced reactivity in such transformations due to the electronic effects of the fluorine atoms, making it a valuable component for the combinatorial synthesis of complex fluorinated molecules.
Precursor for Active Methylene Compounds in Organic Transformations
The term "active methylene compound" refers to a structure where a CH₂ group is positioned between two electron-withdrawing groups, making the protons on that carbon acidic and easily removed by a base. rsc.org this compound is itself an active methylene compound. The perfluorophenyl ketone and the nitrile group work in concert to increase the acidity of the central methylene protons.
This acidity allows the compound to readily form a stabilized carbanion (enolate), which is a potent nucleophile. A primary application of this reactivity is in the Michael addition reaction, where the carbanion adds to α,β-unsaturated carbonyl compounds. mdpi.comnih.gov This reaction is fundamental in organic synthesis for forming new carbon-carbon bonds. The reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones, for example, yields polyfunctional δ-diketones, which are themselves versatile precursors for other heterocycles. mdpi.comnih.gov
| Reactant 1 | Reactant 2 (α,β-unsaturated system) | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|
| 3-Oxo-3-phenylpropanenitrile | 1,5-Diarylpent-2-en-4-yn-1-one | MeONa / MeOH | Polyfunctional δ-diketone | mdpi.com |
Contribution to Advanced Functional Material Synthesis
The incorporation of perfluorinated groups into organic molecules can bestow unique properties, such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. While direct applications of this compound in materials science are emerging, derivatives containing the perfluorophenyl moiety are of significant interest. For example, poly(perfluorophenylene ethers), which share the perfluorophenyl unit, have been investigated for their thermal stability. nih.gov Heterocyclic derivatives synthesized from this precursor could be explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components of liquid crystals, where the rigidity and polarity imparted by the fluorinated ring system can be advantageous.
Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Transformations of 3-Oxo-3-(perfluorophenyl)propanenitrile
The non-fluorinated analog, 3-oxo-3-phenylpropanenitrile, is a well-established precursor in various chemical transformations, including the synthesis of diverse heterocyclic systems like pyridines and pyrazoles. nih.gov The introduction of the pentafluorophenyl group is expected to significantly enhance the reactivity of this compound. The strong inductive effect of the C₆F₅ group increases the acidity of the α-methylene protons and enhances the electrophilicity of the carbonyl carbon. nih.govnih.gov
Future research should focus on developing novel catalytic systems tailored to this heightened reactivity. While reactions with the non-fluorinated analog often proceed under basic conditions, the increased acidity of the target compound may allow for the use of milder catalysts, reducing side reactions and improving functional group tolerance. Exploration into organocatalysis, particularly using amine-based catalysts like proline, could be a fruitful avenue for controlling reactions at the α-carbon. youtube.com For transformations involving the carbonyl group, Lewis acid catalysis will be pivotal. However, traditional Lewis acids may be too harsh; thus, the development of softer, tunable Lewis acid systems is a key research objective.
Furthermore, cooperative catalysis, combining a chiral Lewis acid with photoredox catalysis, has shown success in the asymmetric perfluoroalkylation of related β-keto esters and could be adapted for this substrate. thieme-connect.de
Table 1: Potential Catalytic Systems for Future Exploration
| Catalytic System | Target Transformation | Potential Advantages |
|---|---|---|
| Organocatalysts (e.g., Proline, Isothiourea) | Asymmetric Aldol (B89426), Michael Additions | Mild conditions, high stereocontrol, metal-free. youtube.comnih.gov |
| Tunable Lewis Acids (e.g., Mg(II), Sc(III)) | Knoevenagel Condensation, Heterocycle Synthesis | Enhanced control over reactivity, improved selectivity. |
| Transition Metal Complexes (e.g., Pd, Ru, Ir) | Asymmetric Hydrogenation, Cross-Coupling | High efficiency and enantioselectivity for chiral alcohol synthesis. nih.govmdpi.com |
| Cooperative Catalysis (Photoredox/Metal) | Asymmetric Alkylations/Arylation | Access to novel bond formations under mild conditions. thieme-connect.de |
Exploration of Asymmetric Synthetic Pathways to Chiral Derivatives
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. youtube.com this compound is a prochiral molecule, offering a prime opportunity for the development of asymmetric synthetic methods to access valuable, enantiomerically pure building blocks.
Future research should vigorously pursue the asymmetric reduction of the ketone functionality. Catalytic asymmetric hydrogenation, using well-defined ruthenium or iridium complexes with chiral ligands, is a powerful strategy for producing chiral secondary alcohols with high enantiomeric excess. nih.govmdpi.com The resulting chiral fluorinated alcohol would be a versatile intermediate for further synthesis.
Another key direction is the development of catalytic, enantioselective reactions at the α-carbon, such as aldol or Michael additions. The use of chiral organocatalysts or chiral metal complexes can facilitate the formation of carbon-carbon bonds with high stereocontrol. thieme-connect.denih.gov The synthesis of enantioenriched products containing a perfluoroaryl moiety is highly desirable, as these motifs can enhance the biological activity and metabolic stability of drug candidates. sigmaaldrich.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. youtube.com These benefits are particularly relevant for fluorination chemistry, which can involve hazardous reagents and highly energetic reactions. vapourtec.com
Future efforts should focus on adapting the synthesis and derivatization of this compound to continuous flow reactors. A flow-based synthesis could allow for safer handling of starting materials and intermediates, while enabling rapid reaction optimization through automated parameter screening. The integration of in-line purification, using techniques like scavenger resins or supported reagents, could streamline workup procedures and facilitate a telescoping of reaction sequences. vapourtec.com This approach would be particularly powerful for creating a library of derivatives for high-throughput screening in drug discovery or materials science applications. youtube.com
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Given the nascent stage of experimental research on this compound, advanced computational modeling presents a powerful tool for accelerating discovery. Quantum mechanical methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure and reactivity. nih.gov
Future computational studies should aim to:
Predict Reactivity: Calculate key parameters such as the pKa of the α-protons, the partial charges on the carbonyl carbon and aromatic carbons, and the energies of the frontier molecular orbitals. This data can quantitatively predict the molecule's behavior in different chemical environments.
Elucidate Reaction Mechanisms: Model the transition states of potential reactions to understand reaction pathways and predict selectivity. For instance, DFT studies have been successfully used to determine the mechanism of cycloadditions involving perfluoroalkyl ketones. researchgate.net
Guide Catalyst Design: Simulate the interaction between the substrate and various catalysts to predict binding affinities and activation energies. This in silico screening can prioritize the most promising catalysts for experimental validation, saving significant time and resources.
Table 2: Predicted Reactivity Comparison
| Property | 3-Oxo-3-phenylpropanenitrile | This compound | Rationale for Difference |
|---|---|---|---|
| α-Proton Acidity (pKa) | Lower | Higher (Lower pKa) | Strong electron-withdrawing C₆F₅ group stabilizes the conjugate base (enolate). |
| Carbonyl Electrophilicity | Moderate | High | Inductive effect of C₆F₅ group polarizes the C=O bond, making the carbon more susceptible to nucleophilic attack. nih.gov |
| Aromatic Ring Reactivity | Electrophilic Substitution | Nucleophilic Substitution (SNAr) | The five fluorine atoms render the ring highly electron-deficient and activated for attack by nucleophiles. mdpi.com |
Expanding the Scope of Derivatization for New Chemical Entities
The true potential of this compound lies in its use as a versatile scaffold for the synthesis of new chemical entities. Its multiple reactive sites allow for a wide range of derivatization strategies.
A primary avenue for future research is the synthesis of novel heterocyclic compounds. The 1,3-dicarbonyl-like motif is a classic precursor for forming five- and six-membered rings by condensation with dinucleophiles. nih.govnih.gov For example, reaction with hydrazines can yield pyrazoles, reaction with amidines can produce pyrimidines, and multi-component reactions can lead to complex scaffolds like pyrroles or quinolines. nih.govresearchgate.net The resulting heterocycles, bearing a perfluorophenyl group, would be of significant interest for applications in medicinal and agricultural chemistry due to fluorine's ability to modulate properties like lipophilicity and metabolic stability. sigmaaldrich.comalfa-chemistry.com
A second, highly promising direction is to exploit the reactivity of the perfluorophenyl ring itself. Electron-deficient pentafluorophenyl groups are well-known to undergo nucleophilic aromatic substitution (SNAr), typically at the para-position, with a variety of nucleophiles such as amines, alcohols, and thiols. mdpi.comresearchgate.net This reaction provides a powerful and modular method for introducing additional functional groups, allowing for late-stage diversification of complex molecules. A synthetic strategy could first involve a transformation at the ketonitrile moiety, followed by a subsequent SNAr reaction on the perfluorinated ring to build a library of structurally diverse compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-oxo-3-(perfluorophenyl)propanenitrile, and how are intermediates characterized?
- Synthesis : The compound can be synthesized via Friedel–Crafts acylation or condensation reactions. For example, analogous compounds like 3-(9H-fluoren-2-yl)-3-oxopropanenitrile were synthesized using acetylated precursors (e.g., 2-acetyl-9H-fluorene) in Friedel–Crafts reactions, followed by nitrile group introduction .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation. For instance, derivatives such as (E)-3-(anthracen-9-yl)-2-(10H-phenothiazine-10-carbonyl)acrylonitrile were confirmed via NMR, with yields ranging from 63% to 85% depending on substituents .
Q. What are the key physical-chemical properties of this compound relevant to experimental handling?
- Physical Properties : Similar compounds (e.g., 3-oxo-3-(thiophen-2-yl)propanenitrile) exhibit melting points of 128–134°C, boiling points of ~338°C, and densities of 1.256 g/cm³ . These properties inform solvent selection and reaction conditions.
- Stability : The compound is stable under standard lab conditions but may decompose at high temperatures, releasing toxic fumes (e.g., hydrogen cyanide) .
Q. How is the compound purified post-synthesis, and what analytical methods are recommended?
- Purification : Recrystallization (e.g., using toluene or water) and column chromatography are common. For example, 2-(5-nitro-1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile was recrystallized from water after precipitation .
- Analytical Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) ensure purity (>95% as per safety data sheets) .
Advanced Research Questions
Q. What advanced reaction mechanisms involve this compound in heterocyclic synthesis?
- Mechanistic Insight : The compound acts as a Michael acceptor in domino reactions. For instance, phenothiazine-cyanochalcones were synthesized via Knoevenagel condensation, where the nitrile group stabilizes intermediates through resonance .
- Multi-Component Reactions : In green solvents like ChCl:Glc NADES, it participates in one-pot reactions to form pyrazolo[3,4-b]pyridines, leveraging its electrophilic β-carbon .
Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data?
- Case Study : Density Functional Theory (DFT) was used to explain discrepancies in corrosion inhibition efficiency of similar compounds. For example, 2-(5-nitrobenzimidazolylidene)-3-oxo-propanenitrile’s inhibition on copper in HNO₃ was linked to electron donation from inhibitor-to-metal bonds, validated via molecular orbital analysis .
- Methodology : Combine experimental electrochemical data (e.g., polarization curves) with DFT-calculated parameters (Fukui indices, HOMO-LUMO gaps) to correlate reactivity with molecular structure .
Q. What strategies optimize enantioselective biocatalysis of this compound derivatives?
- Biocatalytic Reduction : Enantioselective reduction using immobilized enzymes (e.g., ketoreductases) in flow reactors achieves >90% enantiomeric excess (ee). Substrate solubility in NADES (e.g., ChCl:Glc) enhances reaction efficiency .
- In-Line Purification : Couple continuous-flow reactors with membrane separation to remove byproducts, improving yield and reducing downstream processing .
Q. How does the perfluorophenyl group influence the compound’s application in materials science?
- Electron-Withdrawing Effects : The perfluorophenyl group enhances thermal stability and electron-deficient character, making the compound suitable for optoelectronic materials. For example, phenothiazine-cyanochalcones exhibit dual inhibition of tubulin polymerization and farnesyltransferase, attributed to fluorinated aromatic interactions .
- Environmental Impact : Fluorinated byproducts require careful disposal due to bioaccumulation risks, necessitating lifecycle analysis in green chemistry workflows .
Methodological Recommendations
- Synthetic Optimization : Use piperidine or acetic acid as catalysts in Knoevenagel condensations to improve reaction rates .
- Safety Protocols : Handle under fume hoods with PPE (gloves, goggles) to mitigate inhalation risks .
- Data Validation : Cross-validate NMR assignments with computational tools (e.g., ChemDraw) and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
